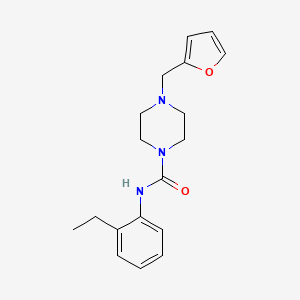![molecular formula C16H19N3O3S B5336454 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide](/img/structure/B5336454.png)
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with oxolane-2-carboxylic acid derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions using high-purity starting materials and advanced reaction equipment. The process is optimized to ensure maximum yield and minimal waste. Quality control measures are implemented at various stages of production to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
作用機序
The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.
類似化合物との比較
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide can be compared with other similar compounds, such as:
- **N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancar
特性
IUPAC Name |
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(13-8-4-11-22-13)17-16-19-18-14(23-16)9-5-10-21-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXHFKTVEHDQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate](/img/structure/B5336388.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL](/img/structure/B5336395.png)
![N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide](/img/structure/B5336411.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5336416.png)

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
![5-(3-chloro-4-methoxybenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5336438.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(ethoxyacetyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336440.png)
![N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5336446.png)
![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
